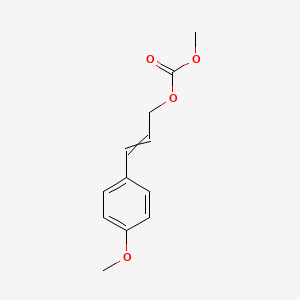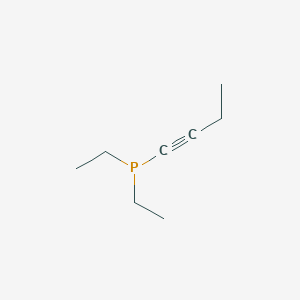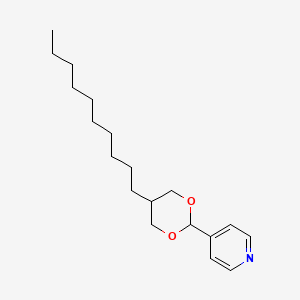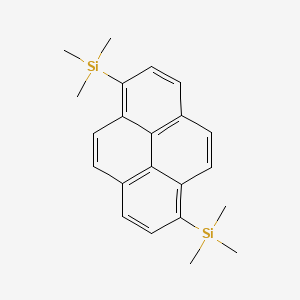![molecular formula C15H21NO B12572807 (1R,2R,4S)-1,3,3-Trimethyl-2-(2-pyridyl)bicyclo[2.2.1]heptane-2-ol CAS No. 191402-03-6](/img/structure/B12572807.png)
(1R,2R,4S)-1,3,3-Trimethyl-2-(2-pyridyl)bicyclo[2.2.1]heptane-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2R,4S)-1,3,3-Trimethyl-2-(2-pyridyl)bicyclo[221]heptane-2-ol is a complex organic compound characterized by its unique bicyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,4S)-1,3,3-Trimethyl-2-(2-pyridyl)bicyclo[2.2.1]heptane-2-ol typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the bicyclic core: This is often achieved through a Diels-Alder reaction, which forms the bicyclo[2.2.1]heptane structure.
Introduction of the pyridyl group: This can be done via a nucleophilic substitution reaction, where a pyridine derivative is introduced to the bicyclic core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
(1R,2R,4S)-1,3,3-Trimethyl-2-(2-pyridyl)bicyclo[2.2.1]heptane-2-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the pyridyl ring.
Substitution: Various substituents can be introduced to the pyridyl ring or the bicyclic core through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups to the pyridyl ring.
科学的研究の応用
(1R,2R,4S)-1,3,3-Trimethyl-2-(2-pyridyl)bicyclo[2.2.1]heptane-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (1R,2R,4S)-1,3,3-Trimethyl-2-(2-pyridyl)bicyclo[2.2.1]heptane-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Used as an intermediate in the manufacture of fentanyl and related derivatives.
4-ANPP (4-anilinopiperidine): Another intermediate in fentanyl synthesis.
N-Phenethyl-4-piperidinone: A precursor in the synthesis of various piperidine derivatives.
Uniqueness
(1R,2R,4S)-1,3,3-Trimethyl-2-(2-pyridyl)bicyclo[221]heptane-2-ol is unique due to its bicyclic structure and the presence of both a pyridyl ring and a hydroxyl group
特性
CAS番号 |
191402-03-6 |
|---|---|
分子式 |
C15H21NO |
分子量 |
231.33 g/mol |
IUPAC名 |
(1R,2R,4S)-1,3,3-trimethyl-2-pyridin-2-ylbicyclo[2.2.1]heptan-2-ol |
InChI |
InChI=1S/C15H21NO/c1-13(2)11-7-8-14(3,10-11)15(13,17)12-6-4-5-9-16-12/h4-6,9,11,17H,7-8,10H2,1-3H3/t11-,14+,15-/m0/s1 |
InChIキー |
OZEUZKGNVGYHPN-GLQYFDAESA-N |
異性体SMILES |
C[C@@]12CC[C@@H](C1)C([C@]2(C3=CC=CC=N3)O)(C)C |
正規SMILES |
CC1(C2CCC(C2)(C1(C3=CC=CC=N3)O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Carbamic acid, [(dicyclohexylamino)sulfonyl]-, methyl ester](/img/structure/B12572750.png)
![2-Pyridinamine, 3-([1,1'-biphenyl]-3-ylmethoxy)-](/img/structure/B12572752.png)

![4-Pentylphenyl 4-{[(2R)-octan-2-yl]oxy}benzoate](/img/structure/B12572759.png)
![3-(3-Methoxyphenyl)-6-(pyrrolidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12572768.png)
![Phenyl[(2Z)-3-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]methanone](/img/structure/B12572788.png)
![2-Propenoic acid, 2-cyano-3-[4-(methylthio)phenyl]-, ethyl ester](/img/structure/B12572793.png)
![4,4'-Dimethyl-6,6'-bis[(piperidin-1-yl)methyl]-2,2'-bipyridine](/img/structure/B12572797.png)
![5-Chloro-N-[5-fluoro-2-(1H-imidazol-1-yl)phenyl]-2-hydroxybenzamide](/img/structure/B12572800.png)
![2,4-Cyclopentadien-1-one, 2,3,4,5-tetrakis[4-(3,7-dimethyloctyl)phenyl]-](/img/structure/B12572809.png)
